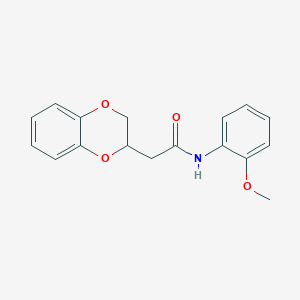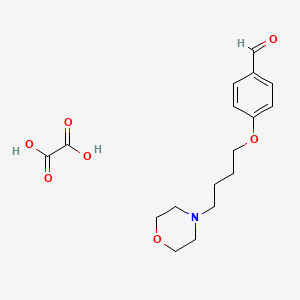
4-(4-Morpholin-4-ylbutoxy)benzaldehyde;oxalic acid
概要
説明
4-(4-Morpholin-4-ylbutoxy)benzaldehyde;oxalic acid is a synthetic compound with a unique structure that combines a morpholine ring, a butoxy group, and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholin-4-ylbutoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-(4-morpholinyl)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-(4-Morpholin-4-ylbutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Morpholin-4-ylbutoxy)benzoic acid.
Reduction: 4-(4-Morpholin-4-ylbutoxy)benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-(4-Morpholin-4-ylbutoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-(4-Morpholin-4-ylbutoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and the inhibition of angiogenesis. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
4-Morpholinobenzaldehyde: Similar structure but lacks the butoxy group.
4-(4-Morpholinyl)benzaldehyde: Similar structure but lacks the butoxy group.
4-(4-Morpholinyl)butyl bromide: Precursor in the synthesis of 4-(4-Morpholin-4-ylbutoxy)benzaldehyde
Uniqueness
4-(4-Morpholin-4-ylbutoxy)benzaldehyde is unique due to the presence of both the morpholine ring and the butoxy group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
4-(4-morpholin-4-ylbutoxy)benzaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.C2H2O4/c17-13-14-3-5-15(6-4-14)19-10-2-1-7-16-8-11-18-12-9-16;3-1(4)2(5)6/h3-6,13H,1-2,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKLSHVIZYVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-[(3-chlorophenyl)thio]acetamide](/img/structure/B4099303.png)
![1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid](/img/structure/B4099307.png)
![(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenoxy)acetic acid](/img/structure/B4099308.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B4099315.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4099326.png)
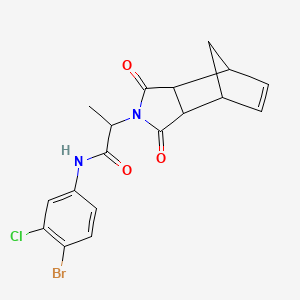
![4-{[4-(3,5-dimethyl-1-piperidinyl)phenyl]sulfonyl}morpholine](/img/structure/B4099338.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4099343.png)
![[3-Nitro-4-(pyridin-3-ylmethylamino)phenyl]-piperidin-1-ylmethanone](/img/structure/B4099353.png)
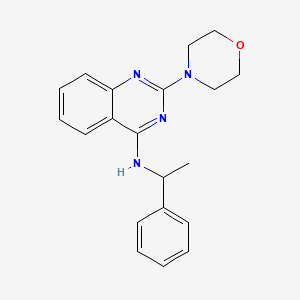
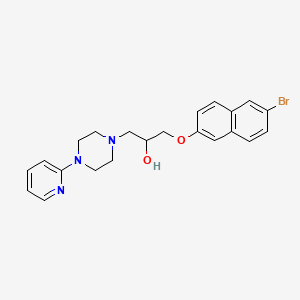
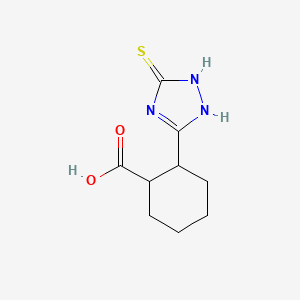
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B4099382.png)
